![molecular formula C21H21N3O2 B2415688 4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine CAS No. 339018-78-9](/img/structure/B2415688.png)
4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine” is a chemical compound that is used for pharmaceutical testing . It is also known as "4-METHYLPHENYL 6-MORPHOLINO-2-PHENYL-4-PYRIMIDINYL ETHER" .
Synthesis Analysis
The synthesis of morpholines, which is the core structure of the compound, has been extensively studied. They are typically synthesized from 1,2-amino alcohols and related compounds through a sequence of coupling, cyclization, and reduction reactions . Various substituted morpholines can be synthesized under similar reaction conditions .Molecular Structure Analysis
The molecular structure of morpholine, a component of the compound, is a six-membered ring with both amine and ether functional groups . The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds through a sequence of coupling, cyclization, and reduction reactions .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a chemical formula of C4H9NO .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthetic Methodology : A study detailed a convenient synthetic method for creating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, providing a foundation for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).
Pharmacological Applications
- PI3K-AKT-mTOR Pathway Inhibition : Research on 4-(Pyrimidin-4-yl)morpholines identified them as privileged pharmacophores for inhibiting PI3K and PIKKs, crucial in cancer therapy (Hobbs et al., 2019).
- Cancer Treatment : A study discovered and optimized pyrimidone indoline amide PI3Kβ inhibitors, effective in treating PTEN-deficient cancers (Certal et al., 2014).
- Inhibiting Tumor Necrosis Factor Alpha : 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives were identified as important intermediates for inhibiting tumor necrosis factor alpha, a target in inflammation and cancer (Lei et al., 2017).
Molecular Structure Analysis
- Hydrogen-bonded Sheet Structures : A study on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed significant electronic polarization within pyrimidine components, contributing to a better understanding of molecular interactions (Orozco et al., 2008).
Diagnostic Imaging in Parkinson's Disease
- Imaging LRRK2 Enzyme : A study synthesized a PET agent for imaging the LRRK2 enzyme in Parkinson's disease, showcasing the potential of 4-(Pyrimidin-4-yl)morpholine derivatives in neurological research (Wang et al., 2017).
Antimicrobial Activity
- Antimicrobial Properties : Research synthesized novel derivatives of pyrimidine-triazole with antimicrobial activities against selected bacterial and fungal strains, demonstrating the compound's potential in combating infections (Majithiya & Bheshdadia, 2022).
Coordinated Chemistry
- Unique Coordination Chemistry of Copper (II) : A study involving Schiff-base ligands highlighted the role of morpholine derivatives in the coordination chemistry of Cu(II), essential in material science and catalysis (Majumder et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-[6-(4-methylphenoxy)-2-phenylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-16-7-9-18(10-8-16)26-20-15-19(24-11-13-25-14-12-24)22-21(23-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRYCWAARFUFCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

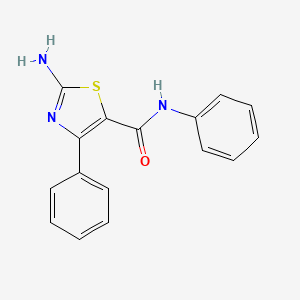
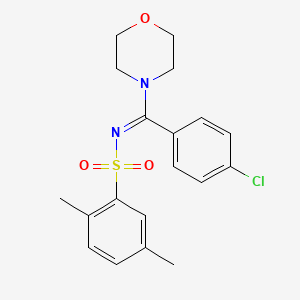
![Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2415610.png)
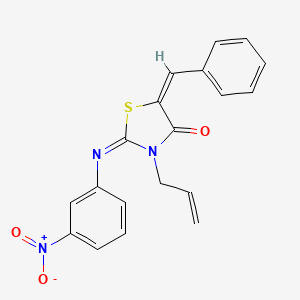
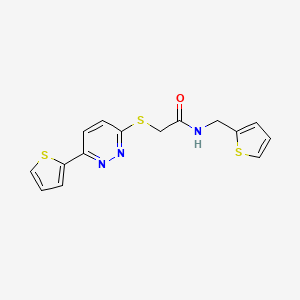
![Tert-butyl 7'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2415615.png)
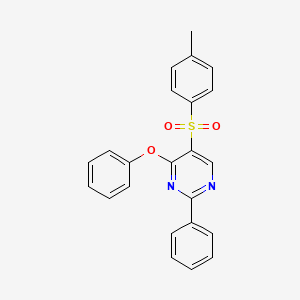
![2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2415618.png)
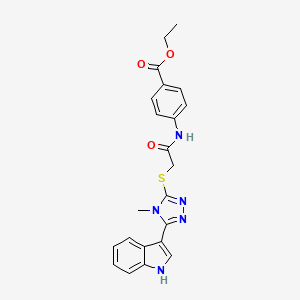
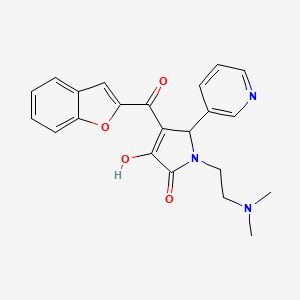
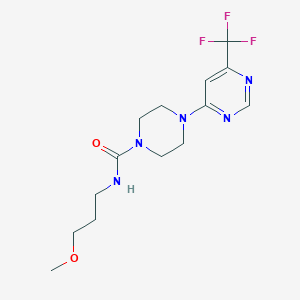
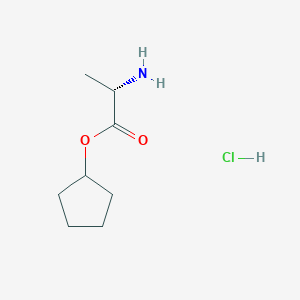
![6-Bromothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2415625.png)
![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2415626.png)